molecular formula C17H18ClNO3 B5754780 N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide

Cat. No. B5754780
M. Wt: 319.8 g/mol
InChI Key: MVGBBGONSDUMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide, also known as 25CN-NBOH, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent agonist of the serotonin 2A receptor, which makes it a popular research chemical for studying the effects of psychedelics on the brain.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide works by binding to the serotonin 2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. When activated, this receptor triggers a cascade of signaling events that ultimately lead to changes in brain function. The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is not fully understood, but it is thought to involve the activation of certain signaling pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide are not well understood, but it is thought to produce effects similar to other psychedelics, such as LSD and psilocybin. These effects may include changes in mood, perception, and cognition, as well as alterations in sensory processing and neural connectivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide in lab experiments is that it is a highly potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the effects of psychedelics on the brain. However, one limitation is that it is a relatively new research chemical, and its long-term effects on the brain are not well understood.

Future Directions

There are many possible future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide. Some potential areas of study include:
1. Investigating the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide on brain function and behavior
2. Exploring the potential therapeutic uses of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide for treating mental health disorders, such as depression and anxiety
3. Studying the effects of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide in combination with other psychedelics or drugs, and how these interactions may affect brain function
4. Developing new analogs of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide that may have improved therapeutic potential or reduced side effects.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is a synthetic compound that has been extensively used in scientific research to study the effects of psychedelics on the brain. Its high affinity for the serotonin 2A receptor makes it a useful tool for studying the neural mechanisms underlying the psychedelic experience. While the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide are not well understood, there are many potential future directions for research on this compound.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with 4-chlorophenylacetonitrile to form 2,5-dimethoxy-N-(4-chlorophenyl)acetamide. This intermediate is then reacted with methylamine to form N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide has been used extensively in scientific research to study the effects of psychedelics on the brain. It has been shown to have a high affinity for the serotonin 2A receptor, which is known to play a key role in the psychedelic experience. Researchers have used N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide to study the effects of psychedelics on brain function, including changes in brain activity, connectivity, and neurotransmitter release.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-5-6-11(2)12(7-10)17(20)19-14-9-15(21-3)13(18)8-16(14)22-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGBBGONSDUMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzamide

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